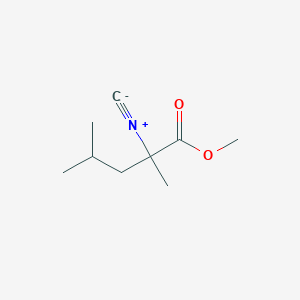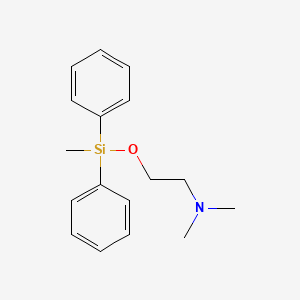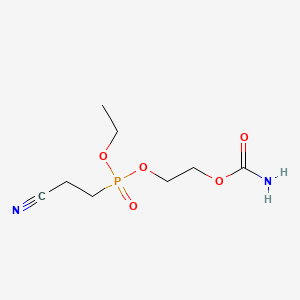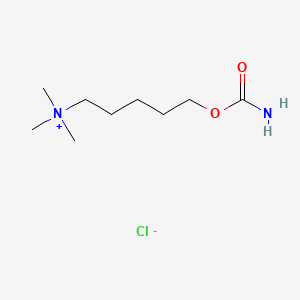
N-Difluoroacetyl-D-Galactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “SIZ” is a hypothetical compound used for illustrative purposes in this article
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “SIZ” can be achieved through various synthetic routes, depending on the desired purity and yield. One common method involves the reaction of precursor compounds under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst such as palladium on carbon can yield “SIZ”. The reaction is typically carried out at elevated temperatures (around 100°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of “SIZ” can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: “SIZ” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, in the presence of an oxidizing agent such as potassium permanganate, “SIZ” can be oxidized to form compound C. Similarly, reduction of “SIZ” using a reducing agent like sodium borohydride can yield compound D.
Common Reagents and Conditions: The common reagents used in the reactions of “SIZ” include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of “SIZ” depend on the type of reaction and the reagents used. For example, oxidation of “SIZ” can yield compound C, while reduction can produce compound D. Substitution reactions can lead to the formation of various derivatives of “SIZ” depending on the nucleophile used.
Aplicaciones Científicas De Investigación
“SIZ” has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, “SIZ” is used as a reagent in various synthetic reactions. In biology, it can be used as a probe to study cellular processes. In medicine, “SIZ” has potential therapeutic applications, such as in the treatment of certain diseases. In industry, “SIZ” is used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of “SIZ” involves its interaction with specific molecular targets and pathways. For example, “SIZ” may bind to a particular enzyme and inhibit its activity, leading to a cascade of downstream effects. The exact molecular targets and pathways involved depend on the specific application of “SIZ”.
Comparación Con Compuestos Similares
“SIZ” can be compared with other similar compounds to highlight its uniqueness For instance, compounds E and F have similar structures to “SIZ” but differ in their reactivity and applications While compound E is more reactive and used in different synthetic reactions, compound F has unique applications in the field of medicine
Propiedades
Fórmula molecular |
C8H13F2NO6 |
|---|---|
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
2,2-difluoro-N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H13F2NO6/c9-6(10)7(15)11-3-5(14)4(13)2(1-12)17-8(3)16/h2-6,8,12-14,16H,1H2,(H,11,15)/t2-,3-,4+,5-,8-/m1/s1 |
Clave InChI |
QWUDJWPZSGMAGG-UXDJRKLDSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)NC(=O)C(F)F)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)NC(=O)C(F)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















